molecular formula C20H18BrN3O3S B2485939 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-06-7

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2485939
CAS No.: 422287-06-7
M. Wt: 460.35
InChI Key: JGNCPLLVFWNWRH-UHFFFAOYSA-N
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Description

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include a brominated aromatic compound, a morpholine derivative, and a thiol-containing reagent. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 6-chloro-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
  • 6-fluoro-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

The uniqueness of 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

The compound 6-bromo-3-{[4-(morpholine-4-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a morpholine ring, and a tetrahydroquinazoline core. Its molecular formula is C16H18BrN3O2S, with a molecular weight of 396.30 g/mol. The presence of the sulfanylidene group is particularly noteworthy as it may contribute to its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds with a tetrahydroquinazoline framework have shown promising antibacterial properties against various strains of bacteria.
  • Antifungal Activity : The structural motifs in this compound may also confer antifungal properties.
  • Anticancer Potential : Many derivatives of quinazoline are being explored for their anticancer effects due to their ability to inhibit cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with proteins involved in signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in target cells, leading to cell death.

Antibacterial Activity

A study investigating the antibacterial properties of related compounds found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL for effective strains .

Anticancer Potential

Research into quinazoline derivatives has shown that they can induce apoptosis in cancer cells. A specific study demonstrated that a structurally similar compound led to increased caspase activity in breast cancer cell lines, suggesting a mechanism involving programmed cell death .

Antifungal Activity

In vitro tests revealed that compounds similar to our target showed antifungal activity against Candida species with MIC values ranging from 25 to 75 µg/mL . This indicates potential for therapeutic applications in treating fungal infections.

Data Table: Biological Activities and MIC Values

Biological ActivityMIC Value (µg/mL)Reference
Antibacterial50 - 100
Antifungal25 - 75
AnticancerIC50 = 30

Properties

IUPAC Name

6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c21-15-5-6-17-16(11-15)19(26)24(20(28)22-17)12-13-1-3-14(4-2-13)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNCPLLVFWNWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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